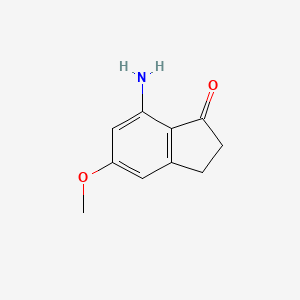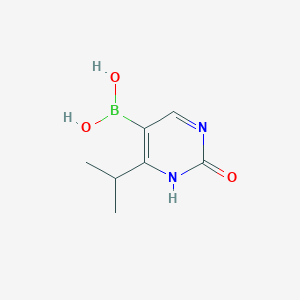
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include boronic acid derivatives, solvents like tetrahydrofuran (THF), and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrimidine compounds .
Applications De Recherche Scientifique
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets and pathways within biological systems. The boronic acid group can form reversible covalent bonds with specific biomolecules, such as enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid include other boronic acid derivatives and pyrimidine-based compounds. Examples include:
- Phenylboronic acid
- 2-Aminopyrimidine
- 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrimidine ring with a boronic acid group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H11BN2O3 |
|---|---|
Poids moléculaire |
181.99 g/mol |
Nom IUPAC |
(2-oxo-6-propan-2-yl-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-4(2)6-5(8(12)13)3-9-7(11)10-6/h3-4,12-13H,1-2H3,(H,9,10,11) |
Clé InChI |
CCJADNHBGKQGIZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(NC(=O)N=C1)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


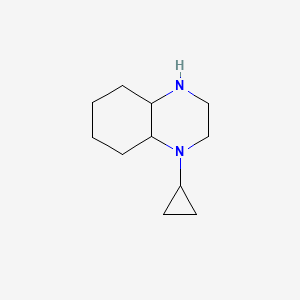
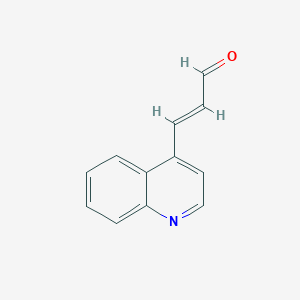
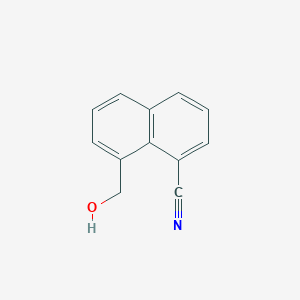
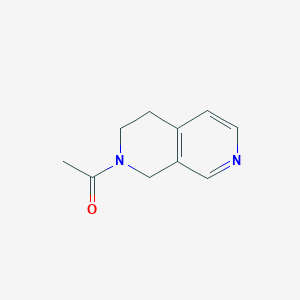
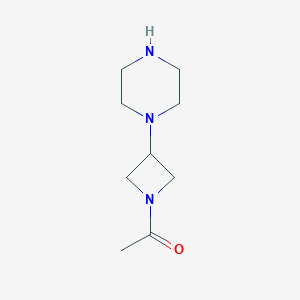
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)

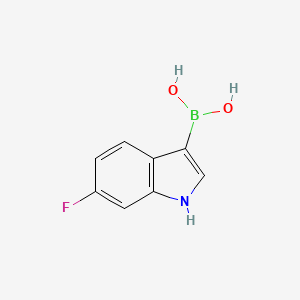
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

